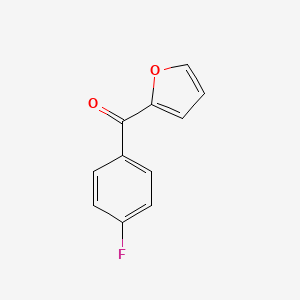

(4-fluorophenyl)(2-furyl)methanone

CAS No.: 15817-51-3

Cat. No.: VC2217221

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15817-51-3 |

|---|---|

| Molecular Formula | C11H7FO2 |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | (4-fluorophenyl)-(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C11H7FO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H |

| Standard InChI Key | QUGYNSZHLOWNLK-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1=COC(=C1)C(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Properties and Structure

Molecular Identification

(4-Fluorophenyl)(2-furyl)methanone, also known by its CAS registry number 15817-51-3, is characterized by its molecular formula C11H7FO2 . This compound belongs to the class of aromatic ketones, specifically heterocyclic ketones, featuring both a furan ring and a fluorinated phenyl group connected by a carbonyl bridge.

Structural Features

The compound comprises three key structural elements:

-

A 2-furyl group (a five-membered aromatic heterocycle containing oxygen)

-

A carbonyl (C=O) group serving as the connecting bridge

-

A 4-fluorophenyl group (a benzene ring with a fluoro substituent at the para position)

This arrangement creates a molecule with multiple reactive sites and interesting electronic properties that contribute to its chemical versatility.

Synthesis Methods

Traditional Synthetic Routes

(4-Fluorophenyl)(2-furyl)methanone can be synthesized through various methods, with acylation reactions being among the most common approaches. These typically involve the reaction of furan derivatives with appropriately substituted benzoyl chlorides or similar acylating agents under Friedel-Crafts conditions .

Optimized Heck Coupling Procedures

The compound serves as an important substrate for further functionalization, particularly through Heck coupling reactions. Research has focused on optimizing the direct and regioselective arylation of this 2-acylfuran. As documented in the literature, studies have evaluated various reaction conditions to enhance the efficiency of these transformations .

Table 1: Optimization Parameters for Heck Coupling of (4-Fluorophenyl)(2-furyl)methanone

| Parameter | Conditions Evaluated | Optimal Condition |

|---|---|---|

| Catalyst | Pd-based catalysts | Pd(OAc)₂ |

| Base | Various organic/inorganic bases | Typically K₂CO₃ or Et₃N |

| Solvent | Polar aprotic solvents | DMF or acetonitrile |

| Temperature | Range of 60-120°C | ~100°C |

| Additives | Phosphine ligands, phase transfer catalysts | Dependent on specific reaction |

The optimized protocol for direct and regioselective arylation of 2-acylfurans, including (4-fluorophenyl)(2-furyl)methanone, has been successfully developed and applied to a series of aryl and heteroaryl halides, resulting in the synthesis of 2,5-disubstituted furans in moderate to good yields .

Chemical Reactivity

Arylation Chemistry

Applications in Medicinal Chemistry

HIV-1 Integrase Inhibitors

The most notable application of (4-fluorophenyl)(2-furyl)methanone is its role as a precursor in the synthesis of HIV-1 integrase inhibitors. The optimized arylation protocol developed for this compound has been successfully applied to the synthesis of such inhibitors, opening avenues for the development of novel antiviral agents .

Synthetic Intermediates in Complex Molecules

The compound serves as an intermediate in the preparation of more complex structures, particularly through its arylation products. These derivatives can further undergo transformations leading to heterocyclic systems with potential biological activities .

Structural Derivatives

Reduction Products

The carbonyl group of (4-fluorophenyl)(2-furyl)methanone can be reduced to yield the corresponding alcohol [4-(2-furyl)phenyl]methanol. This derivative exhibits different physical and chemical properties, including altered reactivity and biological activity profiles .

Flavanone Derivatives

The basic structure of (4-fluorophenyl)(2-furyl)methanone can be modified to form flavanone derivatives. For example, compound 3g (containing 2-furyl and 4-F groups) has been synthesized through an Aldol-Oxi domino reaction. These flavanones can further be transformed into difluoroboron complexes with interesting photophysical properties .

Table 2: Properties of Selected Derivatives Related to (4-Fluorophenyl)(2-furyl)methanone

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for (4-fluorophenyl)(2-furyl)methanone is limited in the provided sources, its structural features suggest characteristic spectroscopic patterns:

-

IR spectroscopy would reveal characteristic C=O stretching bands typically around 1650-1700 cm⁻¹ for aromatic ketones.

-

¹H NMR would show distinctive signals for the furan ring protons and the aromatic protons of the 4-fluorophenyl group.

-

¹⁹F NMR could be used to specifically identify the fluorine atom in the structure.

Related furyl-containing compounds show characteristic absorption bands between 3100-2900 cm⁻¹ attributed to C-H stretching vibrations .

Crystal Structure Analysis

X-ray crystallography can provide definitive structural confirmation of (4-fluorophenyl)(2-furyl)methanone and its derivatives. For instance, single crystal X-ray diffraction has been used to confirm the structure of related furyl-containing compounds, providing valuable information about bond distances, angles, and packing arrangements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume